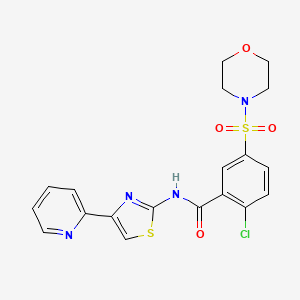
3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a derivative of 2-aminobenzothiazole and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate involves its binding to amyloid fibrils. The compound contains a benzothiazole moiety that is known to bind specifically to amyloid fibrils. Upon binding, the compound undergoes a conformational change that results in the emission of a fluorescent signal. This property has been exploited for the detection and diagnosis of amyloid-related diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been shown to be non-toxic and non-cytotoxic in vitro. This property makes it a promising tool for the detection and diagnosis of amyloid-related diseases in living cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate is its high specificity for amyloid fibrils. This property makes it a promising tool for the detection and diagnosis of amyloid-related diseases. Another advantage is its non-toxic and non-cytotoxic nature, which makes it suitable for use in living cells and tissues.
However, one of the limitations of this compound is its low solubility in aqueous solutions. This property makes it difficult to use in certain experimental setups. Another limitation is its limited availability and high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the use of 3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate in scientific research. One direction is the development of new derivatives with improved solubility and specificity for amyloid fibrils. Another direction is the application of this compound in the development of new diagnostic tools for amyloid-related diseases. Additionally, the use of this compound in the study of the mechanisms of amyloid aggregation and clearance is an area of interest for future research.
Synthesemethoden
Several methods have been reported for the synthesis of 3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate. One of the most common methods involves the reaction of 2-aminobenzothiazole with 3-bromopropylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-Pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to bind specifically to amyloid fibrils and emit a fluorescent signal upon binding. This property makes it a promising tool for the detection and diagnosis of these diseases.
Eigenschaften
IUPAC Name |
3-pyridin-3-ylpropyl 5-(1,3-benzothiazol-2-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-20(24-14-6-8-16-7-5-13-21-15-16)12-4-3-11-19-22-17-9-1-2-10-18(17)25-19/h1-2,5,7,9-10,13,15H,3-4,6,8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGFUZJYXSBPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCC(=O)OCCCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7550166.png)
![2-(4-methoxyphenyl)-N-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550167.png)

![2-fluoro-N-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]benzenesulfonamide](/img/structure/B7550175.png)
![2-[[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7550178.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B7550187.png)
![Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate](/img/structure/B7550190.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide](/img/structure/B7550196.png)

![[4-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]benzoyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7550204.png)
![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B7550236.png)
![2-[[4-(3-Chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone](/img/structure/B7550239.png)
![3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7550246.png)
